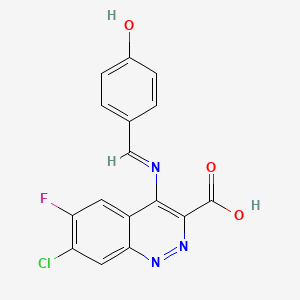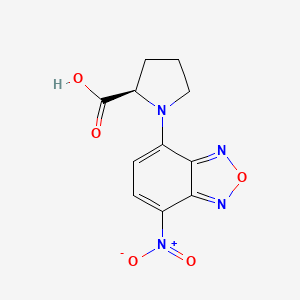![molecular formula C22H16N4O B12916161 Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)- CAS No. 391197-24-3](/img/structure/B12916161.png)
Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine is a complex organic compound that belongs to the class of imidazo[5,1-a]phthalazines This compound is characterized by its unique structure, which includes a phenyl group, a pyridin-2-ylmethoxy group, and an imidazo[5,1-a]phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[5,1-a]phthalazine core. The reaction conditions often include the use of catalysts such as copper(I) iodide and oxidizing agents like molecular oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridin-2-ylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]ethanone
- 6-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl derivatives
- 3-Amino-imidazo[1,2-a]pyridines
Uniqueness
3-Phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
391197-24-3 |
|---|---|
Molecular Formula |
C22H16N4O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-phenyl-6-(pyridin-2-ylmethoxy)imidazo[5,1-a]phthalazine |
InChI |
InChI=1S/C22H16N4O/c1-2-8-16(9-3-1)21-24-14-20-18-11-4-5-12-19(18)22(25-26(20)21)27-15-17-10-6-7-13-23-17/h1-14H,15H2 |
InChI Key |
AFZLNLDXDNORHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3N2N=C(C4=CC=CC=C43)OCC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


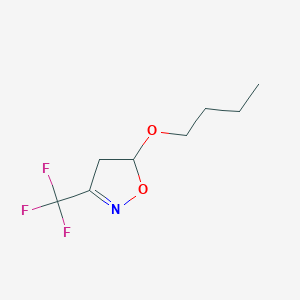
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
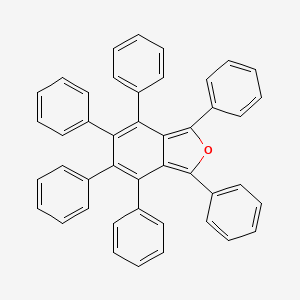

![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
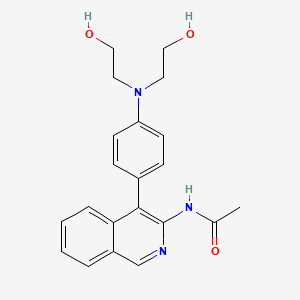

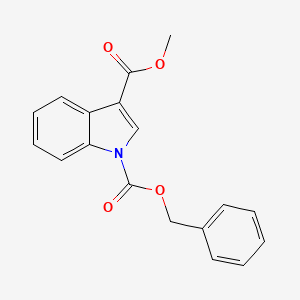
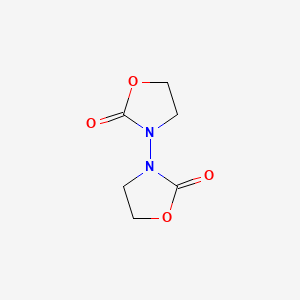
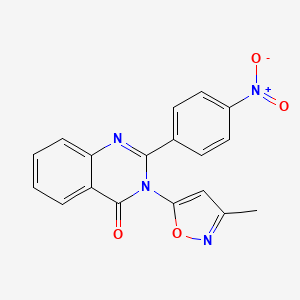
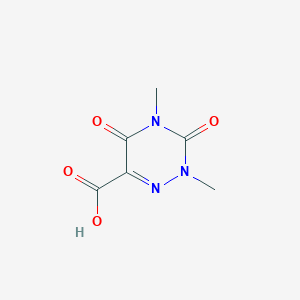
![5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one](/img/structure/B12916139.png)
